molecular formula C8H5NO2 B13395775 5-Hydroxy-1H-isoindol-1-one

5-Hydroxy-1H-isoindol-1-one

Cat. No.: B13395775
M. Wt: 147.13 g/mol
InChI Key: SVYOHOKZTUIIMO-UHFFFAOYSA-N
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Description

5-Hydroxyisoindolin-1-one is an interesting heterocyclic compound that has garnered attention due to its presence in numerous natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and is a versatile precursor in the synthesis of various compounds .

Biological Activity

5-Hydroxy-1H-isoindol-1-one, also known as 5-hydroxyisoindolin-1-one, is a compound recognized for its diverse biological activities. Its unique structure, featuring a hydroxyl group at the 5-position, contributes to its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . It has been found to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival. This mechanism suggests potential applications in treating bacterial infections.

Anticancer Potential

The compound has shown promise in anticancer research . In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma. For instance, derivatives of isoindolinones have been reported to exhibit IC50 values as low as 18 nM against glioblastoma cells, indicating strong growth inhibition . The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Antioxidant Mechanism : The hydroxyl group enhances the compound's reactivity towards free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial membranes and inhibition of metabolic enzymes.
  • Anticancer Mechanism : Induction of apoptotic pathways and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and distinctive features of compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityDistinctive Features
5-Hydroxyisoindolin-1-oneC₈H₇NO₂AntioxidantHydroxyl group enhances reactivity
6-Methoxyisoindolin-1-oneC₉H₉NO₂AntimicrobialMethoxy group increases lipophilicity
5-HydroxyisoindoleC₈H₉NONeuroprotectiveIsoindole core with varied substituents
4,5-DimethoxyisoindolinoneC₉H₁₁NO₃AnticancerTwo methoxy groups enhance solubility

This comparison highlights the unique properties of this compound, particularly its specific hydroxyl substitution that may confer distinct biological activities not observed in other isoindole derivatives.

Case Study: Anticancer Activity

A study published in PMC evaluated the effects of various isoindolinone derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives achieving IC50 values as low as 18 nM against U87 glioblastoma cells. In vivo studies further demonstrated that these compounds could improve survival rates in animal models .

Research Findings on Antimicrobial Effects

Research has also focused on the antimicrobial properties of this compound. A recent investigation detailed how this compound disrupts bacterial membranes, leading to cell lysis. These findings suggest its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

5-hydroxyisoindol-1-one

InChI

InChI=1S/C8H5NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-4,10H

InChI Key

SVYOHOKZTUIIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=NC2=O

Origin of Product

United States

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